N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide
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Overview
Description
N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a sulfonamide group attached to a phenyl ring, which is further substituted with diazido and hydroxy groups. The presence of azido groups makes it particularly interesting for applications in materials science and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide typically involves the reaction of N-sulfonyl-1,4-benzoquinone imines with sodium azide. The reaction conditions, including the order of addition of reactants, play a crucial role in determining the final product. Quantum chemical calculations have shown that the reactions begin with the addition of the azide ion to the quinone imine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring safety protocols for handling azides, and implementing purification techniques to obtain the desired compound in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The azido groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The azido groups can be reduced to amines under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group.
Common Reagents and Conditions
Sodium Azide: Used in the initial synthesis.
Reducing Agents: Such as hydrogen gas or metal hydrides for reducing azido groups.
Oxidizing Agents: Such as potassium permanganate for oxidizing the hydroxy group.
Major Products Formed
Amines: From the reduction of azido groups.
Carbonyl Compounds: From the oxidation of the hydroxy group.
Scientific Research Applications
N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: Potential use as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX.
Materials Science: The azido groups can be used for click chemistry, enabling the creation of complex molecular architectures.
Biology: Studied for its effects on cellular processes and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, its inhibition of carbonic anhydrase IX disrupts the pH regulation in tumor cells, leading to apoptosis . The azido groups can also participate in bioorthogonal reactions, making it useful for labeling and tracking biomolecules.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)benzenesulfonamide: Lacks the azido groups, making it less reactive in click chemistry applications.
N-(3,5-Dibromo-4-hydroxyphenyl)benzenesulfonamide: Contains bromine atoms instead of azido groups, leading to different reactivity and applications.
Uniqueness
N-(3,5-Diazido-4-hydroxyphenyl)benzenesulfonamide is unique due to the presence of azido groups, which confer high reactivity and versatility in chemical synthesis and biological applications. Its ability to inhibit specific enzymes and participate in bioorthogonal chemistry makes it a valuable compound in both research and potential therapeutic applications.
Properties
CAS No. |
918161-75-8 |
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Molecular Formula |
C12H9N7O3S |
Molecular Weight |
331.31 g/mol |
IUPAC Name |
N-(3,5-diazido-4-hydroxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C12H9N7O3S/c13-18-15-10-6-8(7-11(12(10)20)16-19-14)17-23(21,22)9-4-2-1-3-5-9/h1-7,17,20H |
InChI Key |
LMQVNEZHSLHETD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C(=C2)N=[N+]=[N-])O)N=[N+]=[N-] |
Origin of Product |
United States |
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